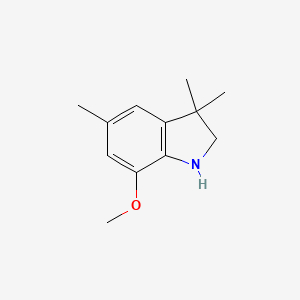

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

7-methoxy-3,3,5-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C12H17NO/c1-8-5-9-11(10(6-8)14-4)13-7-12(9,2)3/h5-6,13H,7H2,1-4H3 |

InChI Key |

ZURYEJJMSCALTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)NCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole Derivatives

Several methods exist for synthesizing various indole derivatives, which may be adaptable for synthesizing 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole. Examples include:

- Suzuki-Miyaura Reaction To introduce ring A on the indole, a Suzuki-Miyaura reaction appeared to be the most appropriate.

- Methyl Triflate Annulation Methyl triflate can induce annulation of N-(2-cyanoaryl)indoles to create indolo[1,2-a]indol-10-imines and indolo[1,2-a]indol-10-ones.

- Japp–Klingmann reaction The Japp–Klingmann reaction of the in situ-generated diazonium salt from 5-methoxyaniline with sodium nitrite and concentrated aqueous hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate, yielded the Japp–Klingmann azo-ester intermediate.

- Reaction with Alane Lithium aluminium hydride can be reacted with 96% sulphuric acid in tetrahydrofuran to produce alane in tetrahydrofuran.

Reactions and Procedures

The following are examples of procedures and reactions to synthesize related compounds, highlighting reagents and conditions that may be applicable:

- Reaction with Acetyl Chloride The residue was dissolved in a mixture of triethylamine and tetrahydrofuran and cooled to 10° C. Acetyl Chloride was added to the mixture, which thereafter was filtered and concentrated in vacuo.

- Reaction with Palladium on Activated Carbon This compound was dissolved in p-xylene, and palladium (5 wt %, dry basis) on activated carbon was added. The resulting mixture was boiled under reflux by the use of a Dean/Stark trap for 1.5 h, cooled and filtered.

- Hydrolysis N-(2-cyanoaryl)indole by methyl triflate affords carbenium ion or its resonance. Then, intramolecular Friedel–Crafts reaction of with the subsequent deprotonation of intermediate affords indole–indolone imine, which undergoes hydrolysis with hydrochloric acid aqueous solution to form indole–indolone scaffold.

- Chromatography The residue was purified by flash chromatography (ethyl acetate/heptane/triethylamine 70:25:5) to give the title compound as an oil.

- Extraction and Washing The combined organic phase was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give 7-fluoro-2,3-dihydro-1H-indol-5-ylamine.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the indole ring or other functional groups present in the compound.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- Conformational Flexibility : The dihydroindole scaffold allows adaptive binding in drug-receptor interactions, unlike rigid fused-ring systems .

- Industrial Relevance : While natural glycosides prioritize solubility, synthetic methylated dihydroindoles favor blood-brain barrier penetration in CNS drug design .

Biological Activity

7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole is a compound belonging to the class of dihydroindoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 191.27 g/mol. The unique arrangement of the methoxy group at the 7-position and trimethyl groups at the 3 and 5 positions contributes to its distinctive chemical properties and biological interactions.

Biological Activities

Research indicates that compounds in the dihydroindole class exhibit various biological activities including:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and neurodegeneration.

- Antioxidant Properties : The presence of methoxy and trimethyl groups enhances the compound's ability to scavenge free radicals.

- Anti-inflammatory Effects : Studies suggest that these compounds may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through various mechanisms including apoptosis induction.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Melatonin Receptors : The structural similarities with melatonin suggest potential binding to melatonin receptors (MT1 and MT2), influencing circadian rhythms and sleep regulation.

- Transcription Factors : The compound may induce transcription factors such as ATF3, which plays a role in metabolic regulation and cellular stress responses.

Research Findings

Several studies have evaluated the biological activity of this compound:

Case Studies

- Neuroprotection : In a study evaluating neuroprotective effects, this compound exhibited a significant reduction in neuronal cell death in models of oxidative stress.

- Anti-inflammatory Activity : Another study investigated its anti-inflammatory properties using lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment with the compound.

Q & A

Q. What are the optimal synthetic routes for 7-Methoxy-3,3,5-trimethyl-2,3-dihydro-1H-indole, and how can reaction yields be improved?

Methodological Answer: The synthesis of substituted indoles often involves coupling reactions or nitration strategies. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems has been used for similar indole derivatives, achieving moderate yields (42%) . To improve yields:

- Optimize catalyst loading (e.g., CuI vs. other Cu sources).

- Screen solvents for better solubility (e.g., DMF vs. acetonitrile).

- Use column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) for purification .

Alternative routes include nitration of precursor indoles under controlled acidic conditions, as demonstrated for 3-ethyl-5-nitro-2,3-dihydro-1H-indole .

Q. How should NMR spectroscopy be employed to confirm the structure and purity of this compound?

Methodological Answer: Comprehensive NMR analysis is critical:

- 1H NMR : Identify methoxy (δ 3.7–3.9 ppm) and dihydroindole protons (δ 1.2–2.5 ppm for methyl groups).

- 13C NMR : Confirm quaternary carbons (e.g., methoxy at δ 55–60 ppm) and aromatic carbons (δ 110–150 ppm).

- 19F NMR (if applicable): Detect fluorinated analogs .

Compare experimental data with computed chemical shifts using software like ACD/Labs or Gaussian. Purity can be validated via TLC (Rf consistency) and HRMS (e.g., FAB-HRMS for exact mass) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered methyl groups) be resolved during structural refinement?

Methodological Answer: Disorder in crystal structures is common with flexible substituents. Use SHELXL for refinement:

- Apply "PART" instructions to model disordered atoms.

- Refine anisotropic displacement parameters (ADPs) for non-H atoms.

- Validate using R-factor convergence (<5% difference) and Hirshfeld surface analysis .

For complex cases, OLEX2 integrates structure solution (via charge flipping) and refinement, offering real-time visualization to adjust torsion angles .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this indole derivative in biological systems?

Methodological Answer:

- Synthetic Modifications : Introduce substituents (e.g., halogenation at position 5) to assess electronic effects. Compare with analogs like 3,3-diethyl-7-methyl-2,3-dihydro-1H-indole, where ethyl groups enhance lipophilicity .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., serotonin receptors).

- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and correlate with substituent bulk/logP values .

Q. How can impurities in the synthesized compound be systematically identified and quantified?

Methodological Answer:

- HPLC-MS : Use a C18 column with acetonitrile/water gradients. Monitor [M+H]+ ions for the target compound and impurities.

- NMR Signal Integration : Compare peak areas of impurities (<2% acceptable for pharmaceutical intermediates) .

- X-ray Powder Diffraction (XRPD) : Detect crystalline impurities by matching diffraction patterns with reference data .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Use GROMACS to simulate binding stability over 100-ns trajectories.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at methoxy groups) using Schrödinger’s Phase .

Q. How does the substitution pattern (e.g., 3,3,5-trimethyl vs. 3-ethyl) influence physicochemical properties?

Methodological Answer:

- LogP Calculations : Use MarvinSketch to predict lipophilicity. Trimethyl groups increase logP by ~0.5 units compared to ethyl analogs .

- Thermal Stability : Perform TGA/DSC to compare melting points. Bulky substituents (e.g., ethyl) reduce melting points due to hindered packing .

- Solubility : Measure in PBS buffer (pH 7.4). Methoxy groups enhance aqueous solubility via hydrogen bonding .

Q. What experimental phasing approaches are suitable for X-ray crystallography of this compound?

Methodological Answer: For small molecules:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.